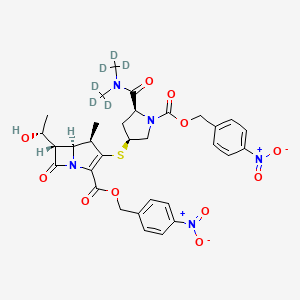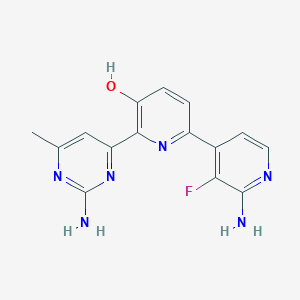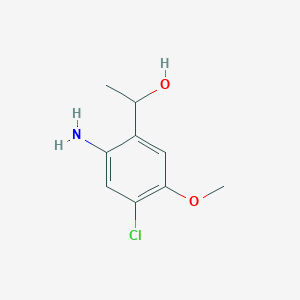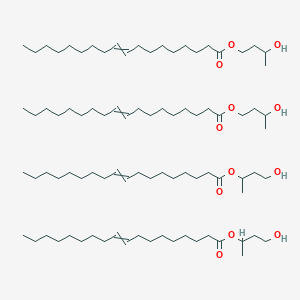
4-Hydroxybutan-2-yl octadec-9-enoate;3-hydroxybutyl octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate are organic compounds that belong to the class of fatty acid esters. These compounds are characterized by the presence of a long hydrocarbon chain (octadec-9-enoate) esterified with a hydroxybutyl group. They are often used in various industrial applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 4-hydroxybutan-2-one or 3-hydroxybutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of these esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification, and the product is continuously removed and purified.
化学反应分析
Types of Reactions
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Octadec-9-enoic acid and butanoic acid derivatives.
Reduction: Octadec-9-enol and butanol derivatives.
Substitution: Various ethers and esters depending on the substituent used.
科学研究应用
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in lipid metabolism and as potential bioactive compounds.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of lubricants, surfactants, and cosmetics.
作用机制
The mechanism of action of these esters involves their interaction with biological membranes and enzymes. They can modulate membrane fluidity and permeability, affecting cellular processes. Additionally, they may inhibit or activate specific enzymes involved in lipid metabolism, leading to various biological effects .
相似化合物的比较
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar hydrocarbon chain but without the ester group.
4-Hydroxybutan-2-one: A ketone with a similar hydroxybutyl group but without the long hydrocarbon chain.
3-Hydroxybutanol: An alcohol with a similar hydroxybutyl group but without the long hydrocarbon chain.
Uniqueness
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate are unique due to their combination of a long hydrocarbon chain and a hydroxybutyl group. This structure imparts unique physicochemical properties, such as enhanced solubility in organic solvents and specific biological activities .
属性
分子式 |
C88H168O12 |
|---|---|
分子量 |
1418.3 g/mol |
IUPAC 名称 |
4-hydroxybutan-2-yl octadec-9-enoate;3-hydroxybutyl octadec-9-enoate |
InChI |
InChI=1S/4C22H42O3/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23;2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-21(2)19-20-23/h4*10-11,21,23H,3-9,12-20H2,1-2H3 |
InChI 键 |
NTHKRDIUQCILKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O.CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O.CCCCCCCCC=CCCCCCCCC(=O)OC(C)CCO.CCCCCCCCC=CCCCCCCCC(=O)OC(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


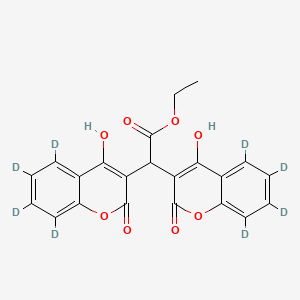
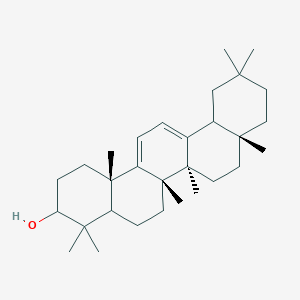
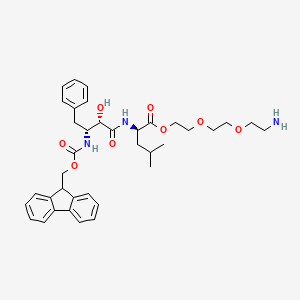

![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)

![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)

![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
